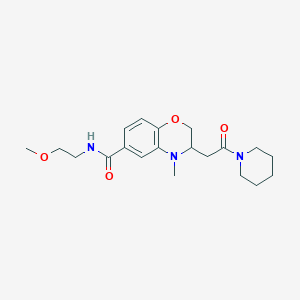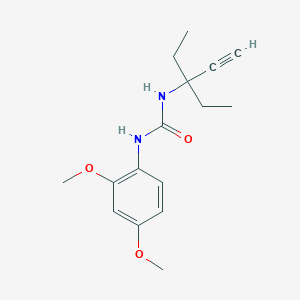![molecular formula C17H21N5O B5319587 N-(2-methylphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5319587.png)
N-(2-methylphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide is a chemical compound commonly known as MPAPA. This compound has gained significant attention in the scientific community due to its potential application in the field of medicine and biochemistry.
Mécanisme D'action
The exact mechanism of action of MPAPA is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. MPAPA also inhibits the activity of enzymes involved in DNA replication, which further contributes to its antitumor activity.
Biochemical and Physiological Effects:
MPAPA has been shown to have a significant effect on the biochemical and physiological processes of the body. Studies have shown that it can reduce the levels of reactive oxygen species (ROS) in cells, which can help prevent oxidative damage and inflammation. MPAPA has also been shown to modulate the expression of genes involved in cell proliferation and differentiation, which can have a significant impact on the growth and development of cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MPAPA in lab experiments is its ability to inhibit the growth of cancer cells, making it a valuable tool for studying cancer biology. However, one of the limitations of MPAPA is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of MPAPA is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for the study of MPAPA. One potential direction is the development of new analogs with improved solubility and bioavailability. Another direction is the investigation of the mechanism of action of MPAPA, which could provide insights into its potential application in the treatment of various diseases. Additionally, further studies are needed to evaluate the safety and efficacy of MPAPA in vivo, which could pave the way for its clinical development.
Méthodes De Synthèse
The synthesis of MPAPA involves the reaction of 2-methylphenylamine with 4-(2-pyrimidinyl)-1-piperazinecarboxylic acid. The reaction is carried out in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure MPAPA.
Applications De Recherche Scientifique
MPAPA has been studied extensively for its potential application in the treatment of various diseases. It has been found to exhibit significant antitumor activity against different types of cancer cell lines, including breast cancer, lung cancer, and colon cancer. MPAPA has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
N-(2-methylphenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c1-14-5-2-3-6-15(14)20-16(23)13-21-9-11-22(12-10-21)17-18-7-4-8-19-17/h2-8H,9-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVCKGLEGRJXBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-furylmethyl 2-[(2-chlorobenzoyl)amino]-3-(4-chlorophenyl)acrylate](/img/structure/B5319511.png)
![5-[1-(3,4-dimethylphenoxy)ethyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5319526.png)
![6-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5319527.png)
![(4R)-4-{4-[({[(2,5-dimethylphenyl)amino]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}-N-methyl-L-prolinamide hydrochloride](/img/structure/B5319532.png)
![1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-3-furanylmethyl)methanamine](/img/structure/B5319537.png)


![N-(3-chloro-4-fluorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5319548.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5319569.png)

![(3S*,4S*)-4-isopropoxy-1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]pyrrolidin-3-ol](/img/structure/B5319581.png)
![N-(3-nitrophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5319584.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}-2-(methylamino)nicotinamide](/img/structure/B5319594.png)
